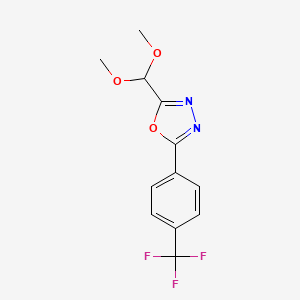

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC16948385

Molecular Formula: C12H11F3N2O3

Molecular Weight: 288.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F3N2O3 |

|---|---|

| Molecular Weight | 288.22 g/mol |

| IUPAC Name | 2-(dimethoxymethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C12H11F3N2O3/c1-18-11(19-2)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6,11H,1-2H3 |

| Standard InChI Key | PUIUBEWDFVIJOG-UHFFFAOYSA-N |

| Canonical SMILES | COC(C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F)OC |

Introduction

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. It is characterized by its molecular formula C12H11F3N2O3 and molecular weight of 288.223 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a 1,3,4-oxadiazole core. Additionally, it includes a dimethoxymethyl group, contributing to its unique chemical properties.

Synthesis and Preparation

The synthesis of 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole typically involves the condensation of appropriate precursors, such as hydrazides and esters, followed by cyclization reactions. These processes are common in the synthesis of oxadiazole derivatives and can be optimized to improve yield and purity .

Potential Applications

Given the broad spectrum of biological activities associated with oxadiazole derivatives, 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole could be a candidate for further investigation in pharmaceutical applications. Its unique structural features might confer specific interactions with biological targets, potentially leading to novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume